

Griseofulvin-PEG Interaction and Complex Formation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gris-PEG*

Cat. No.: *B3429918*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Griseofulvin, a Biopharmaceutics Classification System (BCS) Class II antifungal agent, exhibits poor aqueous solubility, which consequently limits its bioavailability. A widely explored and effective strategy to overcome this limitation is the formation of solid dispersions with hydrophilic polymers, particularly polyethylene glycol (PEG). This technical guide provides an in-depth analysis of the interaction between Griseofulvin and PEG, leading to the formation of complexes, co-crystals, and solid dispersions with enhanced dissolution properties. This document summarizes key quantitative data, details experimental protocols for the preparation and characterization of these systems, and provides visual representations of the underlying processes to aid in research and development. The interaction is primarily driven by hydrogen bonding and results in the formation of a more readily soluble form of Griseofulvin.

The Nature of Griseofulvin-PEG Interaction

The interaction between Griseofulvin and PEG is a complex phenomenon that can result in the formation of various solid-state structures, including solid dispersions, inclusion complexes, and co-crystals. The primary driving force for this interaction is the formation of hydrogen bonds between the functional groups of Griseofulvin and the ether oxygens of the PEG polymer chain. Evidence from Fourier-transform infrared (FTIR) spectroscopy suggests shifts in the characteristic peaks of Griseofulvin upon interaction with PEG, indicating molecular-level interactions.

In the presence of PEG, Griseofulvin has been observed to crystallize into new polymorphic forms, which are not seen in the absence of the polymer.[1][2] This suggests that PEG can influence the nucleation and crystal growth of Griseofulvin, leading to the formation of metastable or kinetically favored forms with different physicochemical properties. Furthermore, studies have confirmed the formation of a Griseofulvin-PEG inclusion complex (IC) and co-crystals, where PEG molecules form a crystalline lattice that entraps Griseofulvin molecules.[1][3] This entrapment at a molecular level disrupts the crystalline lattice of pure Griseofulvin, contributing to the enhanced solubility and dissolution rate. The molecular weight of PEG has been shown to affect the thermal stability and dissolution behavior of these inclusion complexes.[4]

Quantitative Data Summary

While direct quantitative measurements of binding affinity and thermodynamic parameters for the Griseofulvin-PEG interaction are not extensively reported in the literature, the impact of this interaction on the physicochemical properties of Griseofulvin has been quantified in numerous studies. The following tables summarize the key quantitative data related to the dissolution enhancement and physical characteristics of Griseofulvin-PEG solid dispersions.

Table 1: Dissolution Enhancement of Griseofulvin in PEG-based Solid Dispersions

Formulation	Drug:Carrier Ratio (w/w)	Method	Dissolution Medium	Time (min)	% Drug Release	Reference
Griseofulvin:Crospovidone	1:1	Solid Dispersion	Not Specified	10	98.23%	[5]
Griseofulvin:PEG 6000 & Crospovidone	1:0.5:0.5	Solid Dispersion	4% Sodium Lauryl Sulphate	10	30.05%	[6]
Griseofulvin:PEG 6000 & Crospovidone	1:0.5:0.5	Solid Dispersion	4% Sodium Lauryl Sulphate	30	69.21%	[6]
Griseofulvin:PEG 6000 & Crospovidone	1:0.5:0.5	Solid Dispersion	4% Sodium Lauryl Sulphate	45	97.11%	[6]

Table 2: Physical Properties of Griseofulvin-PEG Solid Dispersion Formulations

Formulation Code	Griseofulvin (mg)	PEG 6000 (mg)	Crospovidone (mg)	Carr's Index (%)	Hausner Ratio	Hardness (kg/cm ²)	Friability (%)	Disintegration Time (s)
F1	125	125	0	17.5 ± 0.19	1.21 ± 0.01	4 ± 0.28	0.322	870
F2	125	0	125	15.38 ± 0.44	1.18 ± 0.01	4.5 ± 0.28	0.121	14
F3	125	62.5	62.5	11.76 ± 0.67	1.13 ± 0.02	5 ± 0.57	0.024	20
F4	125	100	100	13.04 ± 0.25	1.15 ± 0.01	4.5 ± 0.28	0.048	25
F5	125	25	25	16.66 ± 0.33	1.20 ± 0.01	4 ± 0.57	0.243	35
F6	125	150	150	14.28 ± 0.51	1.16 ± 0.01	5 ± 0.28	0.097	22

Data adapted from[6].

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of Griseofulvin-PEG solid dispersions, synthesized from various literature sources.

Preparation of Griseofulvin-PEG Solid Dispersions

Several methods are employed to prepare Griseofulvin-PEG solid dispersions, each with its advantages and potential to yield different solid-state forms.

This is a common method for preparing solid dispersions at the laboratory scale.

- Materials: Griseofulvin, PEG (e.g., PEG 6000), Methanol (or another suitable solvent in which both components are soluble).

- Procedure:
 - Accurately weigh Griseofulvin and PEG in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).[5]
 - Dissolve both components in a minimal amount of methanol in a mortar or a beaker with constant stirring until a clear solution is obtained.[5][7]
 - Evaporate the solvent in an oven at a controlled temperature (e.g., 60°C).[5][7]
 - Store the resulting solid dispersion in a desiccator for 24 hours to ensure complete removal of the residual solvent.[5]
 - The dried mass is then pulverized using a mortar and pestle and passed through a sieve (e.g., 40#) to obtain a uniform powder.[5]

This method serves as a control to compare against the solid dispersion formulations.

- Materials: Griseofulvin, PEG.
- Procedure:
 - Accurately weigh Griseofulvin and PEG in the desired ratio.[5]
 - Thoroughly mix the powders in a mortar and pestle by simple blending for a specified time (e.g., 30 minutes).[5]
 - Pass the mixture through a sieve (e.g., 40#) to ensure homogeneity.[5]

This method involves the use of a small amount of solvent to form a paste.

- Materials: Griseofulvin, PEG, Methanol.
- Procedure:
 - Weigh the required quantities of Griseofulvin and PEG and place them in a mortar.[5]
 - Add a small quantity of methanol to form a homogeneous paste of suitable consistency.[5]
 - Continue kneading for a specified time.

- Dry the resulting paste in a hot air oven at a controlled temperature (e.g., $40 \pm 2^\circ\text{C}$).^[5]
- Pulverize the dried mass and pass it through a sieve (e.g., 40#).^[5]

This method involves melting the components together at an elevated temperature.

- Materials: Griseofulvin, PEG.
- Procedure:
 - Accurately weigh Griseofulvin and PEG.
 - Heat the PEG in a suitable container until it melts.
 - Add the Griseofulvin to the molten PEG with constant stirring until a homogeneous melt is obtained.
 - Cool the melt rapidly on an ice bath or by other means to solidify the mass.
 - The solidified mass is then pulverized and sieved.

Characterization of Griseofulvin-PEG Solid Dispersions

A combination of analytical techniques is used to characterize the solid-state properties of the prepared dispersions and to investigate the nature of the Griseofulvin-PEG interaction.

FTIR spectroscopy is used to identify any interactions between Griseofulvin and PEG.

- Instrument: FTIR Spectrometer.
- Sample Preparation: Samples (pure Griseofulvin, pure PEG, physical mixture, and solid dispersions) are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
- Procedure:
 - Acquire the FTIR spectra of the individual components and the prepared formulations over a suitable wavenumber range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

- Analyze the spectra for any shifts, disappearance, or appearance of new peaks in the solid dispersion compared to the pure components and the physical mixture. Shifts in the carbonyl stretching frequency of Griseofulvin are often indicative of hydrogen bonding with PEG.

DSC is used to investigate the thermal properties and the physical state of Griseofulvin in the solid dispersions.

- Instrument: Differential Scanning Calorimeter.
- Procedure:
 - Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.[\[1\]](#)
 - Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen atmosphere.[\[1\]](#)
 - Record the heat flow as a function of temperature. The absence or a shift to a lower temperature of the endothermic peak corresponding to the melting of crystalline Griseofulvin in the solid dispersion suggests that the drug is in an amorphous or molecularly dispersed state.

PXRD is a powerful technique to determine the crystalline or amorphous nature of the drug in the solid dispersion.

- Instrument: X-ray Diffractometer.
- Procedure:
 - Mount the powder sample on a sample holder.
 - Scan the sample over a range of 2θ angles (e.g., 5-40°) using a monochromatic X-ray source (e.g., Cu K α radiation).
 - The disappearance of the characteristic crystalline peaks of Griseofulvin in the diffractogram of the solid dispersion indicates the conversion of the drug to an amorphous

state. The appearance of new peaks may suggest the formation of a co-crystal or a new polymorphic form.

This study quantifies the improvement in the aqueous solubility of Griseofulvin from the solid dispersions.

- Procedure:
 - Add an excess amount of the sample (pure Griseofulvin, physical mixture, or solid dispersion) to a fixed volume of distilled water (or a relevant buffer) in a sealed flask.[\[5\]](#)
 - Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 48 hours) to reach equilibrium.[\[5\]](#)
 - After reaching equilibrium, centrifuge the suspension to separate the undissolved solid.[\[5\]](#)
 - Filter the supernatant through a suitable filter (e.g., Whatman filter paper).[\[5\]](#)
 - Determine the concentration of Griseofulvin in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λ_{max} (approximately 291 nm).[\[5\]](#)

This experiment measures the rate and extent of drug release from the solid dispersion formulations.

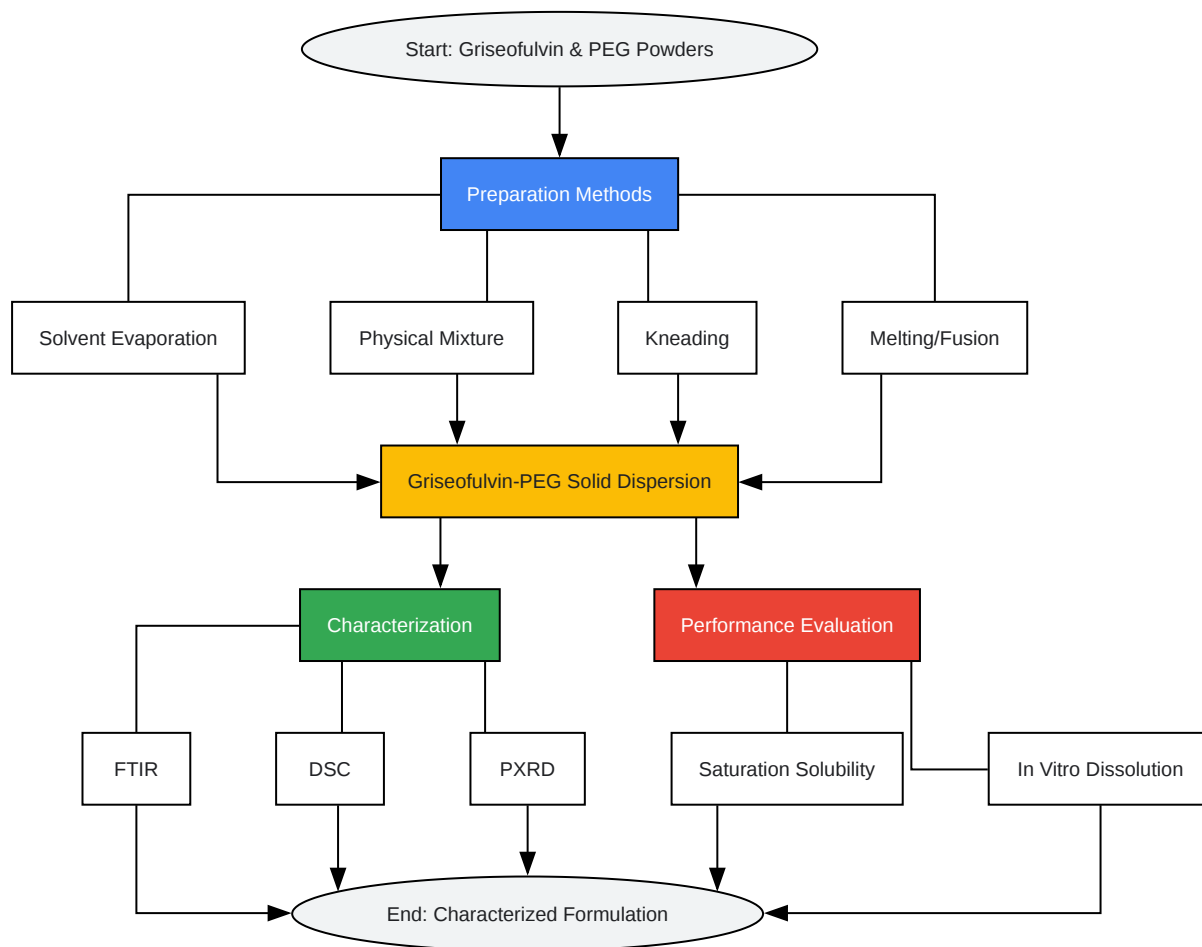
- Apparatus: USP Dissolution Apparatus (e.g., Type II - Paddle).
- Dissolution Medium: A suitable medium, often containing a surfactant to ensure sink conditions (e.g., 900 mL of water with a specified concentration of sodium lauryl sulfate).[\[7\]](#)
- Procedure:
 - Place a known amount of the formulation (equivalent to a specific dose of Griseofulvin) in the dissolution vessel.
 - Maintain the temperature of the dissolution medium at $37 \pm 0.5^\circ\text{C}$ and stir at a constant speed (e.g., 50 rpm).[\[7\]](#)

- At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.[\[7\]](#)
- Filter the samples and analyze the concentration of Griseofulvin using a suitable analytical method (e.g., UV-Vis spectrophotometry).[\[7\]](#)
- Plot the cumulative percentage of drug released against time to obtain the dissolution profile.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the Griseofulvin-PEG interaction.

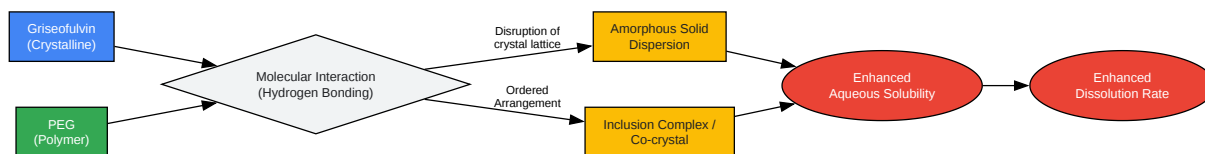
Experimental Workflow for Solid Dispersion Preparation and Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for Griseofulvin-PEG solid dispersion preparation and analysis.

Proposed Mechanism of Griseofulvin-PEG Interaction and Complex Formation



[Click to download full resolution via product page](#)

Caption: Griseofulvin-PEG interaction leading to enhanced solubility.

Conclusion

The formation of solid dispersions, inclusion complexes, and co-crystals between Griseofulvin and PEG is a well-documented and effective strategy for enhancing the solubility and dissolution rate of this poorly water-soluble drug. The primary mechanism of interaction is believed to be hydrogen bonding, which disrupts the crystalline structure of Griseofulvin and presents it in a more readily soluble, often amorphous, form. While comprehensive quantitative data on the thermodynamics of this interaction is limited, the significant improvements in the dissolution profiles are evident from numerous studies. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and optimize Griseofulvin-PEG formulations for improved therapeutic outcomes. The provided visualizations offer a clear overview of the experimental workflow and the proposed mechanism of interaction, serving as a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medicinesjournal.com [medicinesjournal.com]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. The effect of PEG molecular weights on the thermal stability and dissolution behaviors of griseofulvin-PEG crystalline inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. davidpublisher.com [davidpublisher.com]
- To cite this document: BenchChem. [Griseofulvin-PEG Interaction and Complex Formation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3429918#griseofulvin-peg-interaction-and-complex-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com